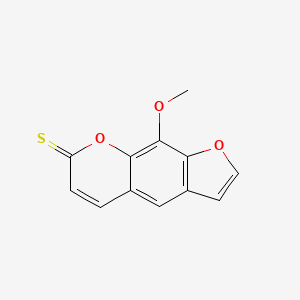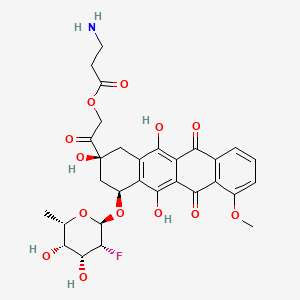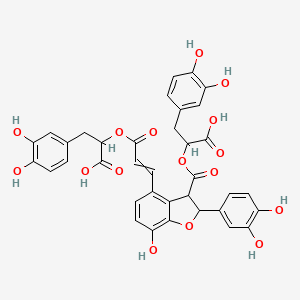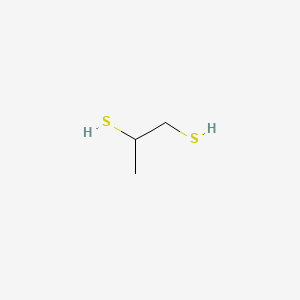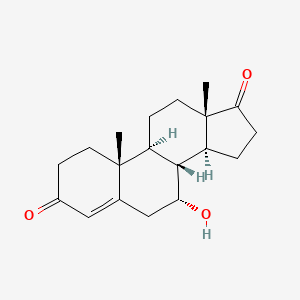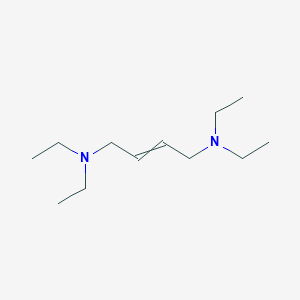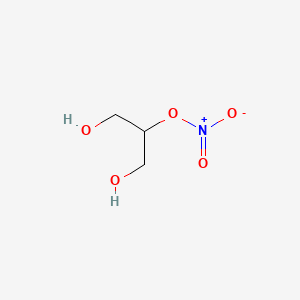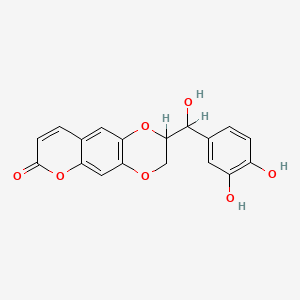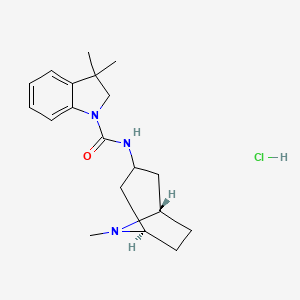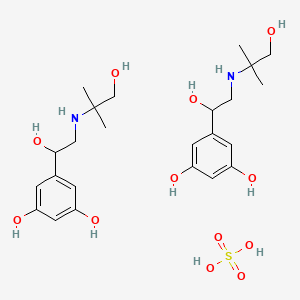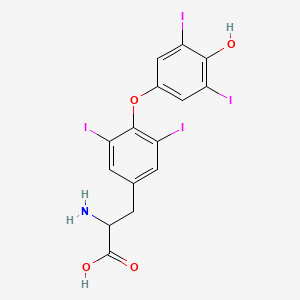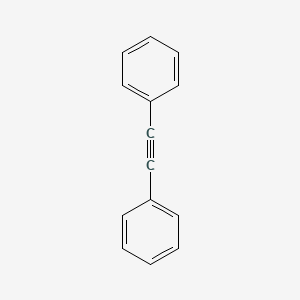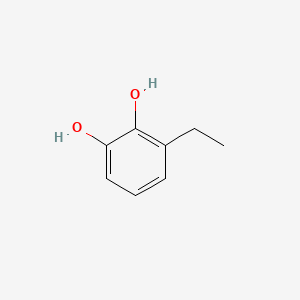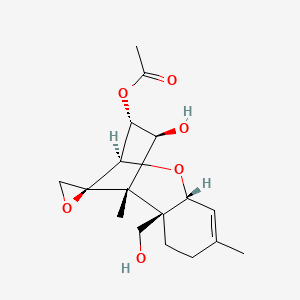
3-Acetoxyscirpene-4,15-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetoxyscirpene-4, 15-diol belongs to the class of organic compounds known as trichothecenes. These are sesquiterpene mycotoxins structurally characterized by the presence of an epoxide ring and a benzopyran derivative with a variant number of hydroxyl, acetyl, or other substituents. The most important structural features causing the biological activities of trichothecenes are the 12, 13-epoxy ring, the presence of hydroxyl or acetyl groups at appropriate positions on the trichothecene nucleus and the structure and position of the side-chain. 3-Acetoxyscirpene-4, 15-diol is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 3-acetoxyscirpene-4, 15-diol is primarily located in the cytoplasm. 3-Acetoxyscirpene-4, 15-diol is a potentially toxic compound.
Applications De Recherche Scientifique
Microbial Metabolism and Production
3-Acetoxyscirpene-4,15-diol can be produced by the metabolic processes of certain fungi. For instance, Fusarium oxysporum f.sp. vasinfectum (ATCC 7808) can form 3-acetoxyscirpene-4,15-diol from anguidine, through intermediates like triacetoxyscirpene and diacetoxyscirpenol derivatives. This metabolic pathway highlights the potential for utilizing microbial systems in producing specific chemical compounds (Claridge & Schmitz, 1979).
Analytical Method Development
Research has also focused on developing analytical methods for determining various forms of diacetoxyscirpenol, including 3-acetoxyscirpene-4,15-diol. An example is the development of a method for the simultaneous determination of diacetoxyscirpenol and its modified forms, which can be applied to various cereals (Yoshinari et al., 2018).
Apoptosis Induction in Cell Studies
Studies on acetoxyscirpenol mycotoxins, including derivatives of 3-acetoxyscirpene-4,15-diol, have shown their ability to induce apoptosis in human cell lines. These compounds can disrupt mitochondrial membrane potential and activate apoptotic pathways, demonstrating potential applications in cell biology and pharmacological research (Lee, Park, & Kim, 2006).
Mycotoxin Research
The compound is part of the broader study of scirpentriol and its derivatives, which are type-A trichothecene toxins produced by Fusarium fungi. This research area focuses on understanding the structure, biosynthesis, and toxicity of these compounds, which have significant implications for food safety and public health (Schollenberger, Drochner, & Müller, 2007).
Comparative Toxicology
Comparative toxicity studies of scirpentriol and its derivatives, including 3-acetoxyscirpene-4,15-diol, provide insights into the acute and chronic toxicity of these compounds. Such studies are crucial for assessing risks related to food contamination and for developing safety standards (Richardson & Hamilton, 1990).
Chemical Synthesis and Structural Studies
Research in organic chemistry has explored the synthesis and structural reassignment of compounds related to 3-acetoxyscirpene-4,15-diol. Such studies contribute to the field of chemical synthesis, providing pathways to create complex molecules for various applications (Corminboeuf, Overman, & Pennington, 2003).
Propriétés
Numéro CAS |
70402-13-0 |
|---|---|
Nom du produit |
3-Acetoxyscirpene-4,15-diol |
Formule moléculaire |
C17H24O6 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
[(1S,2R,7R,9R,10R,11S,12S)-11-hydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] acetate |
InChI |
InChI=1S/C17H24O6/c1-9-4-5-16(7-18)11(6-9)23-14-12(22-10(2)19)13(20)15(16,3)17(14)8-21-17/h6,11-14,18,20H,4-5,7-8H2,1-3H3/t11-,12-,13-,14-,15-,16-,17+/m1/s1 |
Clé InChI |
NFFRTZSZVQIMDJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)OC(=O)C)O)C)CO |
SMILES canonique |
CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)OC(=O)C)O)C)CO |
Synonymes |
3-acetoxyscirpene-4,15-diol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



